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An In-Depth Technical Guide to the Thermodynamic Properties of Nickel Sulfide Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

key nickel sulfide phases. The information herein is curated for professionals in research and

development who require precise data on these materials for applications ranging from

materials science and geology to catalysis and drug development, where nickel compounds

can play a role as catalysts or contaminants.

Introduction to Nickel Sulfide Phases
Nickel sulfides are a class of inorganic compounds with diverse crystal structures and

properties. They are significant in various fields, including economic geology as primary nickel

ores, materials science for their electronic and magnetic properties, and as catalysts in

industrial processes. Understanding their thermodynamic stability, phase transitions, and

formation energetics is critical for controlling their synthesis and predicting their behavior in

different environments. This guide focuses on the most common and well-characterized

phases: Millerite (NiS), Heazlewoodite (Ni₃S₂), Polydymite (Ni₃S₄), and Vaesite (NiS₂).

The relationship between these common nickel sulfide minerals and their chemical formulas is

illustrated below.
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Caption: Common nickel sulfide minerals and their formulas.

Crystal Structures of Key Nickel Sulfide Phases
The distinct thermodynamic properties of nickel sulfides are intrinsically linked to their unique

crystal structures.

Millerite (β-NiS): This is the low-temperature polymorph of NiS and crystallizes in the trigonal

system with the space group R3m.[1][2] In this structure, each nickel atom is coordinated to

five sulfur atoms.[1] Millerite is known for its acicular crystal habit.[2] Above 379 °C (652 K), it

undergoes a phase transition to the hexagonal α-NiS phase.[3] This transition is notable for

involving a significant volume increase of 2-4%.[3]
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Heazlewoodite (Ni₃S₂): This phase is also rhombohedral (trigonal system) with the space

group R32.[4][5][6] It is a nickel-rich sulfide and is stable at low temperatures, transforming to

a high-temperature cubic form above 565 °C (838 K).[7][8] In the heazlewoodite structure,

each nickel atom is coordinated with four neighboring nickel atoms and four sulfur atoms,

indicating significant metallic bonding.[4]

Polydymite (Ni₃S₄): Polydymite has a cubic spinel structure with the space group Fd-3m.[9]

[10] It is often found as a secondary mineral formed from the alteration of other primary

nickel sulfides.[10][11] The structure contains nickel in two different coordination

environments: tetrahedral and octahedral sites.[9]

Vaesite (NiS₂): Vaesite crystallizes in the cubic system with a pyrite-type structure.

Thermodynamic Data
The standard thermodynamic properties for the principal nickel sulfide phases are

summarized below. This data is essential for calculating reaction energies, predicting phase

stability, and constructing phase diagrams. Note that experimental data for Polydymite (Ni₃S₄)

is limited; therefore, computationally derived values from first-principles calculations are

included and specified accordingly.

Table 1: Standard Enthalpy, Gibbs Free Energy of Formation, and Standard Entropy (at 298.15

K)

Phase
Name

Formula
ΔfH°
(kJ/mol)

ΔfG°
(kJ/mol)

S° (J/mol·K) Data Type

Millerite NiS -88.2 ± 6.1 -87.1 53.0 ± 0.2 Experimental

Heazlewoodit

e
Ni₃S₂

-226.6 ±

2.2[12]

-210.0 ±

8.4[13]

133.8 ±

1.6[13]
Experimental

Polydymite Ni₃S₄

-285.4

(-0.751

eV/atom)

Not Reported 200.2
Computation

al[14]

Vaesite NiS₂ -159.0 -157.0 74.5 Experimental
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Note: Data for Millerite and Vaesite sourced from critically evaluated thermodynamic

compilations. Polydymite ΔfH° is the formation energy from the Materials Project, converted to

kJ/mol.[9]

Table 2: Standard Heat Capacity (Cp) of Nickel Sulfide Phases

Phase Name Formula
Cp (J/mol·K at
298.15 K)

Temperature Range
(K)

Millerite NiS 46.1 298 - 652

Vaesite NiS₂ 70.6 298 - 1280

Polydymite Ni₃S₄ 175.7 (at 300 K) 0 - 1000

Note: Data for Millerite and Vaesite sourced from the NIST-JANAF Thermochemical Tables.[15]

[16] Data for Polydymite is computationally derived from first-principles calculations.[14]

Phase Transitions and Stability
The nickel-sulfur system is complex, featuring multiple phases and temperature-dependent

transitions. Understanding these transitions is crucial for materials processing and for

interpreting geological formations.
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Caption: Key temperature-induced phase transitions in nickel sulfide systems.
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As shown, both NiS and Ni₃S₂ have low-temperature and high-temperature polymorphs. The

transition for NiS from the β-phase (millerite) to the α-phase is particularly important in

industrial applications like glass manufacturing, where NiS inclusions can lead to spontaneous

fracture due to the volume change associated with this phase transformation upon cooling.[3]

Polydymite (Ni₃S₄) is stable at lower temperatures and decomposes above approximately 353

°C.[14]

Experimental Protocols for Thermodynamic
Characterization
The accurate determination of thermodynamic data relies on precise experimental techniques.

The following sections detail the methodologies for key analytical methods used for nickel
sulfides. A generalized workflow is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b095272?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

